molecular formula C17H24N4O2 B14405605 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile CAS No. 88321-29-3

4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile

Cat. No.: B14405605
CAS No.: 88321-29-3
M. Wt: 316.4 g/mol
InChI Key: HZODHCGRLBTQCH-UHFFFAOYSA-N
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Description

4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile is a chemical compound characterized by the presence of two pyrrolidine rings attached to a heptanedinitrile backbone. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile typically involves the reaction of heptanedinitrile with pyrrolidine derivatives under specific conditions. One common method includes the use of pyrrolidine-1-carbonyl chloride as a starting material, which reacts with heptanedinitrile in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine rings can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with the active sites of target proteins .

Comparison with Similar Compounds

Uniqueness: 4,4-Di(pyrrolidine-1-carbonyl)heptanedinitrile stands out due to its dual pyrrolidine rings, which confer enhanced stability and binding properties. This structural feature makes it a valuable scaffold for drug design and development .

Properties

CAS No.

88321-29-3

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

4,4-bis(pyrrolidine-1-carbonyl)heptanedinitrile

InChI

InChI=1S/C17H24N4O2/c18-9-5-7-17(8-6-10-19,15(22)20-11-1-2-12-20)16(23)21-13-3-4-14-21/h1-8,11-14H2

InChI Key

HZODHCGRLBTQCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(CCC#N)(CCC#N)C(=O)N2CCCC2

Origin of Product

United States

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